molecular formula C14H15BrClNO5 B1528118 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside CAS No. 1301706-80-8

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside

Cat. No.: B1528118
CAS No.: 1301706-80-8
M. Wt: 392.63 g/mol
InChI Key: ZMYJTGDNFZJYFN-OOAGIEEUSA-N
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Description

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: is a synthetic organic compound known for its chromogenic properties. It is widely used as a substrate in various biochemical assays, particularly for detecting enzyme activity. The compound is characterized by its ability to produce a colored product upon enzymatic hydrolysis, making it a valuable tool in molecular biology and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside typically involves the following steps:

    Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromo and chloro substituents at the 5 and 4 positions, respectively.

    Glycosylation: The brominated and chlorinated indole is then glycosylated with alpha-D-fucopyranoside under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Using techniques such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: undergoes several types of chemical reactions, including:

    Hydrolysis: Enzymatic hydrolysis by specific glycosidases, leading to the release of the indoxyl moiety.

    Oxidation: The indoxyl moiety can be further oxidized to form indigo dye, which is intensely colored.

Common Reagents and Conditions

    Enzymatic Hydrolysis: Typically involves enzymes such as beta-glucosidase or alpha-fucosidase under physiological conditions (pH 7.4, 37°C).

    Oxidation: Can be carried out using mild oxidizing agents like atmospheric oxygen or hydrogen peroxide.

Major Products

    Indigo Dye: Formed upon oxidation of the indoxyl moiety, which is a major product and is used as a chromogenic indicator.

Scientific Research Applications

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: has a wide range of applications in scientific research:

    Chemistry: Used as a chromogenic substrate in various chemical assays to detect enzyme activity.

    Biology: Employed in histochemical staining to visualize enzyme distribution in tissues.

    Medicine: Utilized in diagnostic tests to identify bacterial infections by detecting specific enzyme activities.

    Industry: Applied in quality control processes in the food and pharmaceutical industries to ensure product safety and efficacy.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside involves:

    Enzymatic Hydrolysis: The compound is hydrolyzed by specific enzymes, releasing the indoxyl moiety.

    Oxidation: The released indoxyl moiety undergoes oxidation to form indigo dye, which is visible and can be quantified.

Molecular Targets and Pathways

    Glycosidases: The primary molecular targets are glycosidases such as beta-glucosidase and alpha-fucosidase.

    Oxidative Pathways: The oxidation of indoxyl to indigo involves oxidative pathways that are facilitated by mild oxidizing agents.

Comparison with Similar Compounds

5-Bromo-4-chloro-3-indoxyl-alpha-D-fucopyranoside: can be compared with other similar chromogenic substrates:

    5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside: Similar in structure but differs in the sugar moiety, used for detecting beta-glucosidase activity.

    5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside:

    5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide: Utilized for detecting beta-glucuronidase activity.

Uniqueness

The uniqueness of This compound lies in its specificity for alpha-fucosidase, making it a valuable tool for detecting and studying this particular enzyme.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJTGDNFZJYFN-OOAGIEEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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